molecular formula C27H24N4O4S2 B2614121 N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115570-27-8

N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2614121
CAS No.: 1115570-27-8
M. Wt: 532.63
InChI Key: QASGDUKYTZYHNL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S2 and its molecular weight is 532.63. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimalarial, antiviral, and antimicrobial effects, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H27N3O5SC_{29}H_{27}N_{3}O_{5}S with a molecular weight of 529.6 g/mol. The structure includes a methoxyphenyl group and a thioacetamide moiety, which are critical for its biological activity.

Antimalarial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimalarial properties. For instance, studies have shown that modifications in the structure can enhance the inhibition of β-hematin formation, a crucial process in malaria pathology. The compound's structural analogs have been tested for their ability to inhibit hemoglobin hydrolysis in Plasmodium species, with some showing up to 85% inhibition compared to standard treatments like chloroquine .

Compound% Inhibition (β-Hematin Formation)
This compound85.42 ± 6.14%
Chloroquine86.6 ± 2.75%

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Structural modifications at the methoxyphenyl position have shown improved activity against both HIV-1 and HIV-2. A study identified that certain derivatives exhibited submicromolar inhibitory concentrations against these viruses .

Antimicrobial Activity

In addition to its antimalarial and antiviral activities, the compound has demonstrated antimicrobial effects against various bacterial strains. The presence of the thiazine moiety is believed to contribute significantly to its antibacterial properties. Research involving derivatives of pyrimido-benzothiazine compounds indicated potent activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antimalarial Efficacy in Murine Models :
    • A study conducted on murine models showed that specific derivatives of the compound reduced malaria infection rates significantly without complete eradication. This suggests potential as a therapeutic agent in combination therapies .
  • HIV Inhibition Studies :
    • In vitro studies demonstrated that modifications at key positions on the pyrimido-benzothiazine scaffold resulted in enhanced potency against HIV strains. This highlights the importance of chemical structure in developing effective antiviral agents .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S2/c1-18-10-12-19(13-11-18)16-31-23-9-4-3-8-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-6-5-7-21(14-20)35-2/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASGDUKYTZYHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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